N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-13-9-15(23-14-4-2-1-3-12(13)14)16(20)17-10-5-7-11(8-6-10)18(21)22/h1-9H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZHOAXURSYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-nitroaniline with 4-oxo-4H-chromene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety profiles. The use of micro-packed bed reactors with stabilized catalysts can further optimize the production process .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield derivatives with altered pharmacological profiles:
- Acidic Hydrolysis : Produces 4-oxo-4H-chromene-2-carboxylic acid and 4-nitroaniline .
- Basic Hydrolysis : Forms the corresponding carboxylate salt .
Key Reaction Conditions :
| Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|
| 6M HCl (aq) | 100°C | 4 hr | 85% |
| 2M NaOH (aq) | 80°C | 3 hr | 78% |
Reduction of the Nitro Group
The nitro group on the phenyl ring can be selectively reduced to an amine, enabling further derivatization:
- Catalytic Hydrogenation : Using H₂ gas and Pd/C (10% w/w) in ethanol yields N-(4-aminophenyl)-4-oxo-4H-chromene-2-carboxamide .
- Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous THF at pH 7–8 achieves similar results .
Comparative Reduction Methods :
| Method | Reagents | Selectivity | Byproducts |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | High | Minimal |
| Sodium Dithionite | Na₂S₂O₄, THF/H₂O | Moderate | Sulfur oxides |
Cyclization Reactions
Intramolecular cyclization forms fused heterocyclic systems, a key strategy in medicinal chemistry:
- Thermal Cyclization : Heating in DMF at 120°C induces ring closure, producing pyrrolo[3,4-c]chromen-4-one derivatives .
- Acid-Catalyzed Cyclization : Concentrated H₂SO₄ promotes annulation with alcohols or amines to generate benzoxazine or quinazoline analogs .
Mechanistic Insight :
The chromene’s keto group acts as an electrophilic site, facilitating nucleophilic attack by adjacent functional groups (e.g., NH₂ from reduced nitro groups) .
Electrophilic Substitution
The electron-deficient nitroaryl ring participates in regioselective substitutions:
- Halogenation : Bromine (Br₂) in acetic acid introduces Br at the meta position relative to the nitro group.
- Nitration : Fuming HNO₃/H₂SO₄ adds a second nitro group at the ortho position .
Substitution Patterns :
| Reaction | Position | Major Product | Yield |
|---|---|---|---|
| Bromination | C3 | 3-Bromo-N-(4-nitrophenyl)-4-oxochromene | 65% |
| Nitration | C2 | 2,4-Dinitrophenyl derivative | 58% |
Nucleophilic Acyl Substitution
The carboxamide’s carbonyl reacts with nucleophiles to form esters or thioesters:
- Esterification : Methanol/HCl converts the amide to methyl 4-oxo-4H-chromene-2-carboxylate .
- Thioamide Formation : Reaction with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) yields the corresponding thioamide .
Oxidative Transformations
- Chromene Ring Oxidation : KMnO₄ in acidic media cleaves the chromene backbone to form phthalic acid derivatives .
- Nitro Group Stability : Unlike aliphatic nitro groups, the aromatic nitro substituent resists oxidation under mild conditions .
Photochemical Reactions
UV irradiation in polar solvents (e.g., acetonitrile) induces [2+2] cycloaddition with alkenes, forming bicyclic adducts .
Key Structural Influences on Reactivity
- Intramolecular Hydrogen Bonding : The amide N–H forms a 6-membered pseudo-ring with the chromene’s keto group, stabilizing planar conformations and directing reactivity .
- Nitro Group Electronic Effects : The strong electron-withdrawing nature activates the phenyl ring for electrophilic substitution at meta positions.
Comparative Reactivity of Analogues
| Compound Modification | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| N-(4-Aminophenyl) derivative | 2× faster in acylation | Enhanced nucleophilicity |
| N-(4-Bromophenyl) derivative | Slower in nitration | Steric hindrance from Br |
Scientific Research Applications
Neuroprotective Effects
Research has shown that derivatives of N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide exhibit significant neuroprotective effects, particularly through inhibition of human monoamine oxidase B (h-MAO-B). This inhibition modulates neurotransmitter levels, which may benefit conditions such as Parkinson's disease and depression. Studies indicate that these compounds can reduce oxidative stress markers in neuronal cell models .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes, increasing permeability and leading to cell death. This mechanism has been particularly noted against various strains of bacteria, highlighting its potential as an antimicrobial agent .
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro experiments have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and caspase activation. The compound has been effective against several cancer cell lines, including breast and prostate cancer cells .
The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induces apoptosis via caspase activation |
| PC-3 (Prostate) | 8 | Disruption of mitochondrial membrane potential |
| HCT116 (Colon) | 5 | Modulation of CDK4 and Bcl-2 expression |
Structure-Activity Relationship (SAR)
The pharmacological activities of this compound are significantly influenced by the electronic environment of substituents on the phenyl ring. Variations in the position and nature of these substituents can enhance or diminish efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The chromene core can interact with cellular pathways, potentially affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide with structurally analogous compounds, focusing on substituent effects, synthetic pathways, and biological activities where available.
Structural and Electronic Differences
- Nitro vs.
- Chromene Oxidation State : The 4-oxo chromene (coumarin) in the target compound differs from 2-oxo derivatives (e.g., ), altering conjugation patterns and UV-Vis absorption properties.
- Linker Modifications : Compounds like incorporate sulfamoyl or phenethyl linkers, which may improve binding to hydrophobic enzyme pockets or mimic peptide bonds in biological targets.
Physicochemical Properties
- Solubility : The nitro group reduces aqueous solubility compared to methoxy or sulfamoyl derivatives.
- Thermal Stability : Melting points for nitro-substituted carboxamides (e.g., 127–128°C in ) are higher than those of methoxy analogs, reflecting stronger intermolecular interactions.
Biological Activity
N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its anticancer, antimicrobial, and other pharmacological effects.
This compound features a chromene backbone with a nitrophenyl substituent. The structural formula can be represented as follows:
This compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against prostate cancer (PC3) and colon cancer (HCT116) cell lines, revealing that it induces apoptosis and cell cycle arrest. The mechanism involves:
- Induction of Apoptosis : The compound promotes DNA fragmentation and alters the expression of apoptosis-related genes such as P53, Bax, and Bcl-2.
- Cell Cycle Arrest : It inhibits cyclin-dependent kinase 4 (CDK4), leading to cell cycle disruption .
The IC50 values for this compound against the tested cancer cell lines were found to be lower than those of standard chemotherapeutics like etoposide, indicating potent anticancer properties .
2. Antimicrobial Activity
This compound has also been assessed for antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Interference with Tubulin Polymerization : Similar to other chromene derivatives, it may disrupt microtubule formation, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism, suggesting potential applications in neuropharmacology .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Prostate Cancer Study : A study reported that treatment with this compound resulted in a significant reduction in PC3 cell viability, with an IC50 value significantly lower than conventional therapies.
- Colon Cancer Research : Another investigation indicated that the compound not only inhibited cell growth but also enhanced the expression of pro-apoptotic markers while downregulating anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves a multi-step approach:
Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., acetic acid or NaOH catalysis) to form the 4-oxo-4H-chromene backbone .
Amidation : Reaction of the chromene intermediate with 4-nitroaniline using coupling reagents like EDCI or DCC in the presence of triethylamine. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) critically influence reaction efficiency .
- Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, solvent polarity, and reaction time) to maximize yield. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities .
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., nitro group position on phenyl) and carboxamide linkage .
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement (SHELXL for small molecules) .
- Elemental Analysis : Verify molecular formula (C₁₆H₁₀N₂O₅) .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Screening Workflow :
In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to diseases (e.g., EGFR, COX-2) .
Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl group influence regioselectivity in downstream reactions (e.g., nucleophilic substitutions)?
- Mechanistic Insight : The nitro group’s strong electron-withdrawing nature directs electrophilic attacks to meta/para positions. Computational studies (DFT calculations, Gaussian09) can model charge distribution and predict reaction sites .
- Experimental Validation : Synthesize derivatives (e.g., halogenation, sulfonation) and compare regioselectivity via LC-MS/MS fragmentation patterns .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell passage number).
- Resolution :
- Orthogonal Assays : Validate findings using alternative methods (e.g., ATP-based viability assays vs. calcein-AM staining) .
- Dose-Response Reproducibility : Replicate experiments across independent labs with standardized protocols .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Approach :
Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., adenosine A₂A) using crystal structures from the PDB .
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity using partial least squares regression .
Q. What orthogonal methods confirm target engagement in cellular models?
- Techniques :
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, k𝒹) in real time .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing to verify dependency of activity .
Key Research Gaps and Future Directions
- Stereochemical Effects : Explore enantioselective synthesis (e.g., chiral catalysts) to isolate R/S isomers and compare bioactivity .
- In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability in rodent models using LC-MS/MS .
- Polypharmacology : Map off-target interactions via chemoproteomics (e.g., affinity-based protein profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
